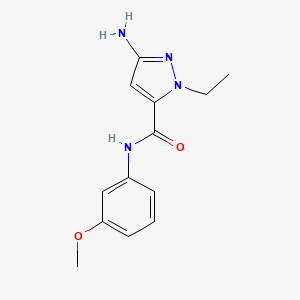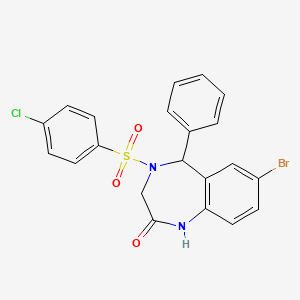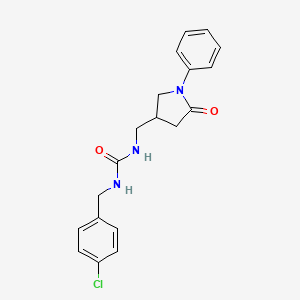
(1-Benzoylpiperidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Benzoylpiperidin-3-yl)methanol” is a chemical compound with the CAS Number: 145021-99-4. It has a molecular weight of 219.28 and is typically in the form of an oil . The IUPAC name for this compound is (1-benzoyl-3-piperidinyl)methanol .
Molecular Structure Analysis
The InChI code for “(1-Benzoylpiperidin-3-yl)methanol” is 1S/C13H17NO2/c15-10-11-5-4-8-14 (9-11)13 (16)12-6-2-1-3-7-12/h1-3,6-7,11,15H,4-5,8-10H2 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
- Piperidine Derivatives : The compound belongs to the piperidine family, which plays a crucial role in drug development. Researchers explore its derivatives for designing pharmaceuticals across more than twenty classes .
- Biological Evaluation : Scientists investigate the biological activity of synthetic and natural piperidines. This includes assessing their potential as drug candidates containing the piperidine moiety .
- Fast and Cost-Effective Methods : Developing efficient methods for synthesizing substituted piperidines is essential. Researchers aim to create novel routes for constructing these compounds .
- Drug Candidates : Researchers explore the pharmacological properties of piperidine-containing compounds. These investigations contribute to drug discovery and therapeutic advancements .
- Piperidine Cycle : The six-membered piperidine ring is a common structural motif in heterocyclic compounds. Understanding its reactivity and functionalization is crucial for designing new molecules .
- Hydrogenation, Cyclization, and Amination : Scientists study various reactions leading to piperidine derivatives. These include hydrogenation, cyclization, cycloaddition, annulation, and multicomponent reactions .
- Methanol as a Substrate : While not directly related to this specific compound, methanol bioconversion is gaining attention. Researchers explore using methanol as a substrate for producing chemicals, potentially reducing environmental impact and costs .
Medicinal Chemistry and Drug Design
Chemical Synthesis
Pharmacology and Therapeutics
Heterocyclic Chemistry
Chemical Transformations
Bioconversion and Green Chemistry
Mechanism of Action
The mechanism of action for “(1-Benzoylpiperidin-3-yl)methanol” is not specified in the available resources. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , suggesting a wide range of potential mechanisms depending on the specific application.
Safety and Hazards
Future Directions
Piperidine derivatives, such as “(1-Benzoylpiperidin-3-yl)methanol”, continue to be an area of interest in pharmaceutical research due to their presence in numerous classes of pharmaceuticals . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of their mechanisms of action.
properties
IUPAC Name |
[3-(hydroxymethyl)piperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-10-11-5-4-8-14(9-11)13(16)12-6-2-1-3-7-12/h1-3,6-7,11,15H,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCXTGBKJQBEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzoylpiperidin-3-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-ol](/img/structure/B2437888.png)
![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane]](/img/structure/B2437889.png)

![1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2437891.png)

![2-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]propan-1-ol](/img/structure/B2437897.png)
![Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate](/img/structure/B2437900.png)
![2-{1-[(3-{[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]amino}propyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2437902.png)
![N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2437903.png)
![2-[2,2-bis(ethylsulfanyl)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2437906.png)

![1-benzyl-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2437908.png)

